2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that features an indole moiety and an indenone structure. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves multiple steps, typically starting with the preparation of the indole and indenone intermediates. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Acylation Reactions: The acetylation of the indole nitrogen can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the indole derivative with the indenone moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Major products formed from these reactions include oxindoles, reduced indenones, and substituted indoles, which can further be utilized in various synthetic applications.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a candidate for biological assays.
Chemical Biology: It can be used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity and leading to biological effects . The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide include:
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole derivatives: Compounds with oxidized indole moieties.
Indenone derivatives: Compounds featuring the indenone structure.
The uniqueness of this compound lies in its combined indole and indenone structures, which may confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-14(27)24-18-5-4-6-20-16(18)9-10-26(20)13-23(28)25-19-8-7-15-11-21(29-2)22(30-3)12-17(15)19/h4-6,9-12,19H,7-8,13H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
LVLGTUMIFKWNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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